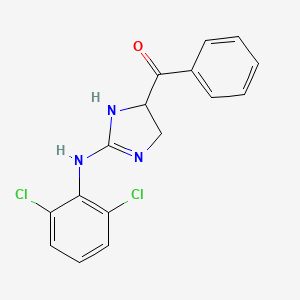

(2-((2,6-dichlorophenyl)amino)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Description

Benclonidine is a chemical compound known for its pharmacological properties. It is an imidazole derivative that acts as an agonist of alpha-2 adrenoceptors. This activity is useful for the treatment of hypertension, severe pain, and attention deficit hyperactivity disorder (ADHD). Benclonidine is structurally related to clonidine, a well-known medication used for similar purposes .

Properties

Molecular Formula |

C16H13Cl2N3O |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

[2-(2,6-dichloroanilino)-4,5-dihydro-1H-imidazol-5-yl]-phenylmethanone |

InChI |

InChI=1S/C16H13Cl2N3O/c17-11-7-4-8-12(18)14(11)21-16-19-9-13(20-16)15(22)10-5-2-1-3-6-10/h1-8,13H,9H2,(H2,19,20,21) |

InChI Key |

YDPKIOHPHRXVGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benclonidine typically involves the reaction of 2,6-dichlorobenzylamine with imidazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{2,6-dichlorobenzylamine} + \text{imidazole} \rightarrow \text{benclonidine} ]

Industrial Production Methods

Industrial production of benclonidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain benclonidine in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benclonidine undergoes various chemical reactions, including:

Oxidation: Benclonidine can be oxidized to form corresponding N-oxides.

Reduction: Reduction of benclonidine can lead to the formation of reduced imidazole derivatives.

Substitution: Benclonidine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst or a strong base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibit significant anticancer properties. Research highlights its ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.

-

Anti-inflammatory Properties

- The compound has shown promising results in reducing inflammation in various animal models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases.

-

Antimicrobial Activity

- There is increasing evidence of the compound's efficacy against a range of microbial pathogens. Its application in treating infections caused by resistant strains is particularly noteworthy, making it a candidate for further development in antibiotic therapies.

Agricultural Applications

-

Pesticidal Properties

- The compound has been evaluated for its potential as a biopesticide. Studies demonstrate that it can effectively control fungal pathogens in crops such as cannabis, where it significantly reduces disease severity without adversely affecting beneficial microorganisms in the soil.

-

Plant Growth Regulation

- Research indicates that derivatives of this compound can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices.

Biochemical Research Applications

-

Enzyme Inhibition Studies

- The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. It has been used to explore interactions with various biological targets, contributing to the understanding of metabolic pathways.

-

Drug Design and Development

- Its structure provides a scaffold for the design of novel therapeutics targeting specific diseases. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce toxicity.

Case Studies

Mechanism of Action

Benclonidine exerts its effects by stimulating alpha-2 adrenoceptors in the brain stem. This activation leads to the inhibition of norepinephrine release, resulting in reduced sympathetic outflow from the central nervous system. Consequently, there is a decrease in peripheral resistance, renal vascular resistance, heart rate, and blood pressure. The compound also produces pain relief by acting on spinal presynaptic and postjunctional alpha-2 adrenoceptors, preventing pain signal transmission .

Comparison with Similar Compounds

Similar Compounds

- Clonidine

- Guanfacine

- Methyldopa

Benclonidine’s unique pharmacological profile makes it a valuable compound for various therapeutic applications and scientific research.

Biological Activity

The compound (2-((2,6-dichlorophenyl)amino)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone, commonly referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for the compound is . Its structure features an imidazole ring substituted with a dichlorophenyl group and a phenylmethanone moiety. Such structural characteristics are significant for its interaction with biological targets.

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Studies have shown that compounds with imidazole rings can possess significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations .

- Antitumor Activity : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating moderate to high potency .

- Antiviral Properties : Some imidazole derivatives have been reported to inhibit viral replication. Specifically, compounds similar to the one have been evaluated for their ability to inhibit HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapy .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation or viral replication.

- Receptor Modulation : It could interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Cell Cycle Arrest : Evidence suggests that some imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the efficacy of imidazole derivatives:

- Study on Antitumor Effects : A study published in Molecules highlighted the synthesis and evaluation of imidazole-based compounds against cancer cell lines. The results indicated that certain modifications to the imidazole ring enhanced cytotoxicity against specific cancer types .

- Antimicrobial Screening : Research conducted on imidazole derivatives demonstrated their effectiveness against resistant bacterial strains. The findings suggested that structural modifications could lead to improved antimicrobial activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.